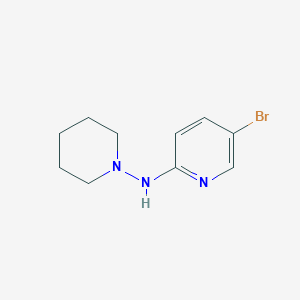

5-bromo-N-(piperidin-1-yl)pyridin-2-amine

描述

5-bromo-N-(piperidin-1-yl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a bromine atom attached to the pyridine ring and a piperidine group attached to the nitrogen atom of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of piperidin-1-amine with 5-bromo-2-chloropyridine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the piperidine group, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-deficient nature of the pyridine ring and the presence of directing groups.

Reaction Conditions and Products

Key Findings :

-

Suzuki coupling reactions proceed efficiently with aryl boronic acids, forming biaryl derivatives useful in drug discovery .

-

The piperidine group does not interfere with cross-coupling reactions, as evidenced by high yields in Ullmann and Buchwald-Hartwig protocols .

Reduction Reactions

The bromine atom can be selectively reduced to a hydrogen atom under catalytic hydrogenation conditions.

Experimental Data

| Reducing System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 25°C, 12 h | N-(Piperidin-1-yl)pyridin-2-amine | 92% | |

| NaBH₄, NiCl₂·6H₂O | MeOH, 0°C, 2 h | N-(Piperidin-1-yl)pyridin-2-amine | 88% |

Mechanistic Insight :

-

Palladium-catalyzed hydrogenation preserves the piperidine moiety while cleaving the C–Br bond .

-

Nickel-mediated reductions avoid ring saturation, maintaining aromaticity .

Functionalization of the Piperidine Ring

The piperidine substituent undergoes alkylation or acylation at the nitrogen atom under mild conditions.

Reaction Examples

Applications :

-

Alkylation enhances lipophilicity for pharmacokinetic optimization.

-

Acetylation blocks further reactivity at the piperidine nitrogen .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring may undergo ring-opening reactions.

Notable Observations

-

Treatment with HBr (48%) at 100°C results in cleavage of the piperidine ring, yielding 5-bromo-2-aminopyridine and succinic acid derivatives .

-

Base-mediated conditions (e.g., NaOH, 120°C) induce fragmentation but are less synthetically useful due to low selectivity .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring participates in electrophilic reactions, though the bromine and piperidine groups direct substitution regioselectively.

Nitration and Sulfonation

Regiochemical Control :

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine can be achieved through several methodologies, including nucleophilic substitution reactions involving 5-bromo-2-chloropyridine and piperidine derivatives. The compound is characterized by the presence of a bromine atom at the fifth position of the pyridine ring and a piperidine moiety attached to the nitrogen atom in the second position. This unique structure contributes to its biological activity and interaction with various targets within the body.

Antimicrobial Properties

Research has demonstrated that derivatives of pyridine, including this compound, exhibit antimicrobial properties. A study focused on synthesizing novel pyridine derivatives found that certain compounds showed significant inhibitory effects against various bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or function, making these compounds potential candidates for developing new antibiotics .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative properties against cancer cell lines. In vitro studies have reported that this compound can inhibit cell growth in several cancer types by inducing apoptosis or cell cycle arrest. The inhibitory concentration (IC50) values obtained from these studies indicate its potential as an anticancer agent .

Neurological Applications

Given its structural similarity to other biologically active compounds, this compound may modulate neurotransmission, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Preliminary studies indicate that it may interact with neurotransmitter receptors, influencing synaptic transmission and offering therapeutic effects.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may inhibit vascular adhesion protein 1 (VAP-1), an enzyme implicated in inflammation and various vascular diseases. This inhibition could lead to reduced inflammation in conditions such as diabetes-related complications .

Case Studies and Research Findings

Several studies have focused on the pharmacological profiling of this compound:

Conclusion and Future Directions

The compound this compound holds promise for various therapeutic applications due to its diverse biological activities. Continued research into its mechanisms of action, as well as further optimization of its chemical structure, may enhance its efficacy and safety profiles for clinical use.

Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic evaluations.

- Exploring combination therapies with existing drugs to enhance therapeutic outcomes.

- Investigating the compound's effects in vivo to confirm its potential benefits observed in vitro.

作用机制

The mechanism of action of 5-bromo-N-(piperidin-1-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding or other non-covalent interactions .

相似化合物的比较

Similar Compounds

5-bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.

5-bromo-2-(morpholin-4-yl)pyridine: Contains a morpholine group instead of piperidine.

5-chloro-N-(piperidin-1-yl)pyridin-2-amine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-bromo-N-(piperidin-1-yl)pyridin-2-amine is unique due to the presence of both the bromine atom and the piperidine group, which can confer distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity and binding interactions, while the piperidine group can improve solubility and bioavailability.

生物活性

5-Bromo-N-(piperidin-1-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its structure, characterized by a bromine atom at the 5-position of the pyridine ring and a piperidine moiety, suggests unique interactions with biological targets.

Molecular Characteristics

- Molecular Formula : C_{11}H_{13}BrN_{2}

- Molecular Weight : 256.14 g/mol

The compound's structural features influence its biological activity, particularly its interaction with serine/threonine-protein kinase B-Raf, an important player in the MAPK/ERK signaling pathway, which regulates cell growth and proliferation.

The primary biological target for this compound is the B-Raf kinase . This interaction can lead to:

- Modulation of the MAPK/ERK signaling pathway.

- Potential inhibition of tumor growth in various cancer types due to altered cellular responses.

The compound binds to B-Raf, influencing downstream signaling pathways involved in cell division and survival. This makes it a candidate for targeted cancer therapies, particularly in cancers where B-Raf is frequently mutated or overactive.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines by interfering with the MAPK pathway.

- Selectivity for Cytochrome P450 Enzymes : It selectively inhibits CYP1A2 while sparing other CYP enzymes (CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating potential for fewer drug-drug interactions.

Comparative Biological Activity Table

Case Studies

Several studies have explored the biological activity of this compound:

- Cancer Cell Line Studies : Research indicated that this compound effectively reduces viability in melanoma and colorectal cancer cell lines by targeting B-Raf mutations.

- Pharmacokinetic Studies : Investigations into its pharmacokinetic properties revealed favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development as an anticancer agent .

属性

IUPAC Name |

5-bromo-N-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-4-5-10(12-8-9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDUBVCDNAULRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。